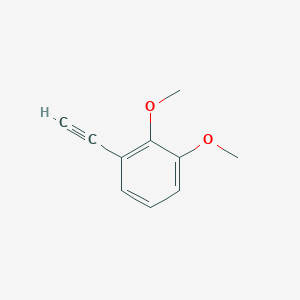

2,3-Dimethoxyphenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFQXDQOONOJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2,3 Dimethoxyphenylacetylene

Established Synthetic Routes to Dimethoxyphenylacetylenes

Traditional methods for synthesizing arylacetylenes like 2,3-dimethoxyphenylacetylene have been foundational in organic synthesis. These routes, including the Sonogashira-Hagihara coupling, Corey-Fuchs reaction, and flash vacuum pyrolysis, are well-documented and widely employed.

Sonogashira-Hagihara Coupling Approaches for Ethynylarene Synthesis

The Sonogashira-Hagihara reaction is a powerful and widely used cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst, typically in the presence of an amine base. wikipedia.orglibretexts.org

For the synthesis of this compound, this approach would involve the coupling of a 2,3-dimethoxyphenyl halide (e.g., 1-iodo-2,3-dimethoxybenzene (B52624) or 1-bromo-2,3-dimethoxybenzene) with a suitable acetylene (B1199291) source. The general reactivity order for the halide is I > Br > Cl. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired this compound and regenerates the active palladium(0) catalyst. libretexts.org

Table 1: Typical Reaction Components for Sonogashira-Hagihara Coupling

| Component | Function | Common Examples |

| Aryl Halide | Electrophilic partner | 1-Iodo-2,3-dimethoxybenzene, 1-Bromo-2,3-dimethoxybenzene |

| Alkyne Source | Nucleophilic partner | Acetylene gas, Trimethylsilylacetylene |

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) libretexts.org |

| Base | Neutralizes HX by-product, solvent | Triethylamine, Diisopropylamine beilstein-journals.orgorganic-chemistry.org |

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the formation of homocoupled alkyne side products and to simplify purification. organic-chemistry.org These methods often employ more sophisticated ligands to facilitate the catalytic cycle without the copper co-catalyst. libretexts.org

Corey-Fuchs and Related Terminal Alkyne Synthesis Methods from Aldehydes

The Corey-Fuchs reaction provides a reliable two-step pathway to convert an aldehyde into a terminal alkyne, representing a one-carbon homologation. wikipedia.orgnih.gov This method is particularly useful for synthesizing this compound starting from the readily available 2,3-dimethoxybenzaldehyde. nih.gov

The first step involves the reaction of the aldehyde with a phosphorus ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. nih.govalfa-chemistry.com This step, analogous to a Wittig reaction, produces a 1,1-dibromoalkene intermediate. wikipedia.orgorganic-chemistry.org This intermediate is isolable and can be purified before proceeding. tcichemicals.com

In the second step, the 1,1-dibromoalkene is treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi). organic-chemistry.org The base induces elimination of one equivalent of hydrogen bromide to form a bromoalkyne intermediate. A subsequent lithium-halogen exchange followed by quenching with water yields the terminal alkyne, this compound. alfa-chemistry.comorganic-chemistry.org

Table 2: Corey-Fuchs Reaction Sequence for this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2,3-Dimethoxybenzaldehyde | CBr₄, PPh₃, Zn (optional) alfa-chemistry.com | 1-(2,2-Dibromovinyl)-2,3-dimethoxybenzene |

| 2 | 1-(2,2-Dibromovinyl)-2,3-dimethoxybenzene | n-BuLi, then H₂O | This compound |

The mechanism of the second step involves a Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.org The use of zinc dust in the first step can improve yields and simplify the separation of the product from triphenylphosphine oxide. alfa-chemistry.com

Flash Vacuum Pyrolysis via Isoxazolone Precursors

Flash vacuum pyrolysis (FVP) is a gas-phase technique used in organic synthesis that involves heating a precursor molecule to high temperatures for a very short duration under high vacuum. wikipedia.org This method can be highly effective for preparing arylacetylenes from specifically designed precursors. nih.govwiley.com

For the synthesis of arylacetylenes, the precursors are typically 4-arylmethylidene-5(4H)-isoxazolone derivatives. nih.govwiley.com These precursors can be synthesized from the corresponding aromatic aldehyde, in this case, 2,3-dimethoxybenzaldehyde. The FVP of the isoxazolone derivative at high temperatures (e.g., 750°C) leads to a rearrangement and fragmentation cascade, ultimately yielding the target alkyne, this compound, which is then collected by rapid cooling in a cold trap. wikipedia.orgwiley.com

A key advantage of this method is its efficiency for gram-scale preparations. wiley.com An automated falling-solid FVP apparatus allows for the use of starting materials that are not sufficiently volatile for conventional FVP, expanding the scope of the technique. nih.govwiley.com The pyrolysis reaction is believed to proceed through a unimolecular pathway, minimizing bimolecular side reactions due to the high dilution in the gas phase. wikipedia.org

Advanced and Novel Synthetic Strategies for this compound

Beyond the established routes, modern synthetic chemistry offers more advanced strategies for the formation of the C(sp)-C(sp²) bond in this compound. These methods often feature higher efficiency, milder conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Transformations for Alkyne Formation

Modern synthetic methods increasingly rely on transition-metal catalysis to achieve transformations that are difficult or inefficient using classical approaches. The direct C-H alkynylation of arenes represents a highly atom-economical strategy for synthesizing arylacetylenes. mdpi.com This approach avoids the need for pre-functionalized starting materials like aryl halides. rsc.org

While specific examples for this compound are not widespread, the general methodology involves the coupling of an arene's C-H bond with an alkynylating agent, often an alkynyl halide or a terminal alkyne, catalyzed by metals like rhodium, palladium, or nickel. mdpi.comnih.gov For instance, rhodium-catalyzed C-H activation has been used for the alkylation of certain heterocycles with styrenes, and similar principles can be applied to alkynylation. mdpi.com

Another advanced strategy is the decarboxylative alkynylation, where a carboxylic acid serves as a traceless directing group and a leaving group, coupling with an alkyne source. This and other transformations involving the cleavage of alkynyl carbon-carbon bonds are emerging areas in alkyne synthesis. rsc.org

Convergent Synthesis Approaches in Dimethoxyphenylacetylene Chemistry

In the context of this compound, a convergent approach could involve the coupling of a pre-formed 2,3-dimethoxyphenyl-containing fragment with a separate acetylene-containing fragment. For example, a metallacycle-mediated annulative cross-coupling reaction, such as those mediated by titanium, can be used to unite an alkyne and an enyne in a convergent manner. nih.govresearchgate.net While often used for creating complex polycyclic systems, the core principle of coupling distinct building blocks is central to convergent synthesis. nih.gov

This strategy is particularly valuable when constructing larger molecules that contain the this compound motif. By synthesizing the substituted phenylacetylene (B144264) unit separately, it can then be efficiently incorporated into a larger structure using high-yielding coupling reactions, such as the previously mentioned Sonogashira coupling or click chemistry reactions. nih.gov

Stereoselective and Regioselective Synthetic Considerations in Arylacetylene Synthesis

The synthesis of unsymmetrically substituted arylacetylenes, including this compound, necessitates careful control over stereochemistry and regiochemistry, particularly when they are used as precursors for more complex molecules. While the synthesis of the parent compound this compound from precursors like 2,3-dimethoxyiodobenzene does not inherently involve stereoselectivity, the subsequent reactions of the alkyne group demand these considerations.

Regioselectivity: Regioselectivity is a critical factor in the functionalization of arylacetylenes. researchgate.net The addition of reagents across the carbon-carbon triple bond can result in two different constitutional isomers. Controlling which atom bonds to which carbon of the alkyne is a central challenge.

Several modern synthetic methods have been developed to achieve high regioselectivity in reactions involving arylacetylenes:

Transition-Metal-Free Borylation: A significant advancement is the transition-metal-free synthesis of alkylboronates from arylacetylenes. rsc.orgrsc.org This method utilizes bis(pinacolato)diboron (B136004) in a tandem borylation and protodeboronation process. rsc.org It is noted for being environmentally benign and producing anti-Markovnikov products with outstanding regioselectivity and tolerance for a wide range of functional groups. researchgate.netrsc.org Both electron-rich and electron-deficient substituents on the aromatic ring of arylacetylenes perform well under these conditions. rsc.org

Indium(III)-Catalyzed Benzannulation: An indium(III)-catalyzed [4 + 2] benzannulation reaction between 3-formyl-4-pyrones and arylacetylenes provides a regioselective pathway to highly functionalized salicylaldehydes. nih.gov This transformation proceeds through a stepwise sequence that includes the addition of the alkyne to a pyran moiety, followed by cyclization and aromatization. nih.gov

Reductive Borylmetallation: Using flow microreactors, the stereo- and regioselective syn-boryllithiation and syn-borylsodiation of arylacetylenes can be achieved. core.ac.uk This technique involves the rapid mixing of the alkyne and an alkoxypinacolborane with an alkali metal arenide solution. core.ac.uk The process effectively generates reactive β-borylalkenylmetal species, which can then react with various electrophiles. core.ac.uk This method is particularly useful for unsymmetric diarylacetylenes, where it allows for highly regioselective borylmetallation. core.ac.uk

| Method | Reagents | Key Features | Outcome |

| Transition-Metal-Free Borylation | Arylacetylenes, bis(pinacolato)diboron (B₂pin₂) | Environmentally benign, no transition metal catalyst required. rsc.org | Excellent yields of anti-Markovnikov alkylboronates with high regioselectivity. rsc.orgrsc.org |

| Indium(III)-Catalyzed Benzannulation | Arylacetylenes, 3-formyl-4-pyrones, In(III) catalyst | Does not require an external oxidant. nih.gov | Structurally diverse salicylaldehyde-bearing ortho-terphenyl frameworks. nih.gov |

| Reductive Borylmetallation | Arylacetylenes, alkoxypinacolborane, alkali metal arenide | Utilizes flow microreactors for fast mixing. core.ac.uk | Generates reactive syn-β-borylalkenyl alkali metal intermediates for diverse functionalization. core.ac.uk |

Stereoselectivity: Stereoselectivity becomes paramount when the alkyne is converted to an alkene, creating cis or trans isomers, or when a new chiral center is formed.

Syn-Addition: The reductive borylmetallation in flow microreactors is highly stereoselective, leading to syn-addition products. core.ac.uk The resulting β-borylalkenylmetal intermediates can be trapped with various electrophiles, including aldehydes and ketones, to produce multisubstituted alkenes and oxaboroles with controlled stereochemistry. core.ac.uk

Cyclization Reactions: Intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines can be used for the stereoselective construction of trans-2,3-disubstituted indolines. rsc.org Similarly, a stereoselective method for synthesizing trans-2,3-disubstituted 2,3-dihydropyrroles from terminal alkynes has been reported. nih.gov These examples highlight how the alkyne functional group can be a linchpin in stereoselective ring-forming reactions.

Synthesis of Dienes: The stereoselectivity of reactions like the Diels-Alder reaction, where an acetylene acts as a dienophile, can be rationalized and confirmed using spectroscopic methods like NMR. azom.com

The choice of synthetic strategy for derivatives of this compound must therefore consider how to control the regiochemical and stereochemical outcome of additions to the alkyne, often by selecting the appropriate catalyst and reaction conditions. researchgate.netcore.ac.uk

Comprehensive Analysis of Reaction Mechanisms and Chemical Transformations Involving 2,3 Dimethoxyphenylacetylene

Electrophilic and Nucleophilic Addition Reactions of the Alkyne Moiety

The carbon-carbon triple bond, or alkyne moiety, of 2,3-dimethoxyphenylacetylene is a region of high electron density, making it susceptible to attack by both electrophiles and nucleophiles.

Addition of Hydrogen Halides (HX) to Alkynes

The addition of hydrogen halides (such as HCl, HBr, and HI) to alkynes is a classic example of an electrophilic addition reaction. masterorganicchemistry.com The reaction is initiated by the attack of the electron-rich alkyne π-bond on the electrophilic proton of the hydrogen halide. libretexts.org This results in the formation of a vinyl carbocation intermediate. The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. libretexts.org However, in the case of an internal alkyne like this compound, the initial addition can lead to a mixture of stereoisomers (E and Z).

The general mechanism proceeds in two steps:

Protonation of the alkyne: The π electrons of the triple bond attack the hydrogen of the HX, forming a vinyl carbocation and a halide ion.

Nucleophilic attack by the halide: The halide ion then attacks the carbocation, forming the final vinyl halide product.

The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring can influence the rate and regioselectivity of this reaction by stabilizing the carbocation intermediate through resonance.

Halogenation Reactions of Arylacetylenes

The addition of halogens (such as Br₂ and Cl₂) to arylacetylenes is another important electrophilic addition reaction. This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. The stereochemical outcome is typically anti-addition, leading to the formation of a dihaloalkene.

The mechanism can be summarized as follows:

Formation of the halonium ion: The alkyne attacks a halogen molecule, displacing a halide ion and forming a cyclic halonium ion.

Nucleophilic attack: The halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face, leading to the anti-addition product.

Mechanochemical methods, such as ball milling, have also been employed for the halogenation of certain aromatic compounds, offering a more sustainable alternative to traditional solvent-based methods. beilstein-journals.org

Nucleophilic Substitution Reactions of Acetylides (Sₙ2 Mechanisms)

Terminal alkynes can be deprotonated by a strong base (like sodium amide, NaNH₂) to form acetylide anions. These acetylides are potent nucleophiles and can participate in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com Although this compound is an internal alkyne, if it were to possess a terminal alkyne counterpart, the resulting acetylide would readily undergo this type of reaction.

The Sₙ2 mechanism is a single-step process where the nucleophilic acetylide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com This reaction is highly effective for primary and methyl halides. masterorganicchemistry.com With secondary alkyl halides, elimination (E2) reactions often compete and can become the major pathway due to the basicity of the acetylide ion. masterorganicchemistry.comyoutube.com

| Reactant Type | Primary Alkyl Halide | Secondary Alkyl Halide |

| Predominant Mechanism | Sₙ2 | E2 |

| Product | Internal Alkyne | Alkene |

Cycloaddition Reaction Mechanisms with this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The alkyne functionality of this compound can participate in several types of cycloaddition reactions.

Metal-Catalyzed Alkyne Cyclotrimerization Mechanisms and Regioselectivity

The metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules, known as cyclotrimerization, is a highly efficient method for synthesizing substituted benzene (B151609) derivatives. researchgate.net Various transition metals, including cobalt, rhodium, iridium, and palladium, can catalyze this transformation. researchgate.netkoreascience.krsci-hub.se

The general mechanism often involves the formation of a metallacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules with the metal center. uni.lu This intermediate then reacts with a third alkyne molecule, followed by reductive elimination to release the aromatic product and regenerate the catalyst. researchgate.net

The regioselectivity of the cyclotrimerization of unsymmetrical alkynes can be a significant challenge. The substitution pattern on the resulting benzene ring is influenced by electronic and steric factors of the alkyne substituents, as well as the nature of the metal catalyst and its ligands.

[2+2+2] Cycloaddition Pathways to Arene Systems

The [2+2+2] cycloaddition reaction provides a direct route to six-membered ring systems. nih.gov This reaction can be either thermally or photochemically initiated, or, more commonly, catalyzed by a transition metal. The metal-catalyzed pathway is generally more efficient and proceeds under milder conditions.

The reaction can be intramolecular, where a triyne undergoes cyclization, or intermolecular, involving the reaction of a diyne with a separate alkyne. The intermolecular version can sometimes be limited by competing side reactions. nih.gov The mechanism for the transition-metal-catalyzed reaction typically involves the sequential insertion of the alkyne units into the metal coordination sphere, leading to the formation of the arene product. uni.lu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Insights

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,2,3-triazoles. nih.gov While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in available literature, the generally accepted mechanism for terminal alkynes provides a robust framework for understanding its reactivity. The reaction demonstrates a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. nih.gov This process is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and stereospecificity, typically yielding the 1,4-disubstituted regioisomer exclusively. researchgate.net

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from this compound. This step is crucial and involves the coordination of the Cu(I) catalyst to the alkyne. researchgate.net The active Cu(I) species is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. researchgate.net

Recent mechanistic investigations and DFT (Density Functional Theory) calculations have increasingly supported a dinuclear copper mechanism, particularly when ligands are absent or weakly coordinating. beilstein-journals.orgresearchgate.net However, both mononuclear and dinuclear pathways have been proposed.

Key Mechanistic Steps:

Formation of Copper Acetylide: The terminal alkyne, this compound, reacts with a Cu(I) species to form a π-complex, which then rearranges to the more stable σ-acetylide complex.

Coordination of the Azide (B81097): The organic azide coordinates to the copper center of the copper acetylide complex.

Cycloaddition: A stepwise process occurs where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper(III) metallacycle intermediate. researchgate.net

Ring Contraction and Product Formation: This intermediate is unstable and undergoes ring contraction to a triazolyl-copper derivative.

Protonolysis: The C-Cu bond is cleaved by a proton source, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue. rsc.org

| Catalyst System | General Substrates | Key Mechanistic Feature | Regioselectivity | Ref. |

| Cu(I) salts (e.g., CuI) | Terminal Alkynes, Organic Azides | Formation of a copper acetylide intermediate | 1,4-disubstituted | researchgate.net |

| Cu(II) + Reductant | Terminal Alkynes, Organic Azides | In situ generation of Cu(I) catalyst | 1,4-disubstituted | researchgate.net |

| Cu(I) with N-ligands | Terminal Alkynes, Organic Azides | Ligand acceleration of the catalytic cycle | 1,4-disubstituted | researchgate.net |

Formal [4+2]-Cycloaddition Reactions in Heterocyclic Synthesis

Formal [4+2]-cycloaddition, or Diels-Alder type reactions, are powerful methods for the construction of six-membered rings. In the context of synthesizing heterocyclic compounds, this compound can serve as a potent dienophile, reacting with a variety of 1,3-diene systems. The electronic properties of the dimethoxy-substituted phenyl ring can influence the reactivity of the alkyne C-C triple bond as a dienophile. While specific studies detailing the participation of this compound in these reactions are specialized, the general principles of cycloaddition provide a clear mechanistic framework.

The reaction typically proceeds in a concerted fashion, where the new sigma bonds are formed simultaneously, although often asynchronously. The stereochemistry of the diene is retained in the product, a hallmark of this reaction class. In hetero-Diels-Alder reactions, either the diene or the dienophile contains one or more heteroatoms, leading directly to the formation of a heterocycle.

For instance, this compound could react with a thiocarbonyl-functionalized precursor, acting as a diene component, to yield a six-membered sulfur heterocycle. researchgate.net Similarly, reactions with azatrienes in the presence of a Lewis acid catalyst could provide a pathway to functionalized tetrahydropyridines, which are precursors to quinolizidine (B1214090) alkaloids. researchgate.net The mechanism in such Lewis acid-catalyzed processes often involves the activation of the diene or dienophile, lowering the energy of the transition state and facilitating the cycloaddition.

N-heterocyclic carbene (NHC) catalysis has also emerged as a method for promoting [4+2] cycloadditions, for example, between ketenes and various dienophiles, to produce highly functionalized dihydropyranones. uni-heidelberg.dejst.go.jp Although not specifically demonstrated with this compound, this methodology represents a potential route for its incorporation into complex heterocyclic frameworks.

The regioselectivity of these reactions is governed by the electronic and steric properties of both the diene and the dienophile. The electron-donating nature of the methoxy groups on the phenyl ring of this compound would be a key factor in determining the orientation of addition with unsymmetrical dienes. Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and explain the chemo- and regioselectivity observed in these cycloaddition reactions by analyzing the energies of the possible transition states.

Cross-Coupling Reactions and Organometallic Chemistry of this compound

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Cyclopentannulation)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Among these, the Sonogashira coupling is particularly relevant for aryl alkynes like this compound, enabling the direct linkage of a terminal alkyne with an aryl or vinyl halide.

The Sonogashira coupling mechanism is well-established and proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: A Pd(0) complex, typically bearing phosphine (B1218219) ligands, undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in the copper cycle from this compound, transfers the acetylide group to the Pd(II) center, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst. jst.go.jp

Copper Cycle:

A Cu(I) salt, typically CuI, reacts with the terminal alkyne (this compound) in the presence of a base (like an amine) to form a copper(I) acetylide intermediate. This species is the active nucleophile for the transmetalation step.

The reaction is sensitive to conditions such as the choice of palladium catalyst, ligands, base, and solvent. uni-heidelberg.de A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under deaerated conditions or by employing copper-free protocols. researchgate.net

Cyclopentannulation represents another important palladium-catalyzed transformation. While specific examples utilizing this compound are not prominently documented, the general mechanism involves the palladium-catalyzed [3+2] annulation of an alkyne with a suitable three-carbon partner. These reactions often proceed through intermediates such as palladacycles, formed by the oxidative cyclization of the alkyne and another component onto the palladium center. Subsequent reductive elimination then furnishes the five-membered ring product.

| Reaction | Catalyst System | Key Mechanistic Steps | Product Type | Ref. |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | Oxidative addition, Transmetalation, Reductive elimination | Diaryl- or Aryl-vinylalkynes | |

| Copper-Free Sonogashira | Pd(0) complex, Base | Direct reaction of Pd-acetylide or use of alternative activators | Diaryl- or Aryl-vinylalkynes |

Gold-Catalyzed Cascade Reaction Mechanisms for Substituted Quinoline (B57606) Synthesis

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating the C-C triple bond of alkynes towards nucleophilic attack, enabling a variety of complex cascade reactions. One notable application is the synthesis of substituted quinolines, where this compound can serve as a key building block.

A convergent methodology has been developed for the synthesis of 2-aryl-substituted quinolines through a gold-catalyzed cascade reaction between an aniline (B41778) derivative bearing an acetal (B89532) moiety and an aryl alkyne. researchgate.net In a study demonstrating this process, the closely related (3,4-dimethoxyphenyl)acetylene was shown to be an effective substrate, affording the desired quinoline product in good yield. The reaction proceeds via a formal [4+2]-cycloaddition pathway, driven by the unique ability of the gold catalyst to modulate the reactivity of the alkyne.

The proposed mechanism for this auto-tandem catalysis involves several key steps:

Gold Acetylide Formation: The cationic gold catalyst reacts with this compound to form a gold acetylide species. This enhances the nucleophilicity of the terminal alkyne carbon.

Oxonium Ion Formation and Attack: The acetal-bearing aniline substrate, in the presence of the catalyst, generates an oxonium ion. The gold acetylide then acts as a nucleophile, attacking this oxonium ion.

Formation of Amino Alkyne Intermediate: This intermolecular addition results in the formation of a key propargyl ether or amino alkyne intermediate.

Intramolecular Cyclization: The same gold catalyst then functions as a π-acid, activating the alkyne moiety of the intermediate towards intramolecular nucleophilic attack by the aniline nitrogen.

6-endo-dig Cyclization and Aromatization: This attack proceeds in a 6-endo-dig fashion to construct the six-membered nitrogen-containing ring. Subsequent aromatization, involving the elimination of the protecting group, yields the final 2-aryl-substituted quinoline.

This cascade process is highly efficient as the single gold catalyst promotes two distinct transformations within the same pot: first acting as a base to form the acetylide for the C-C bond formation, and then as a Lewis acid to facilitate the C-N bond-forming cyclization.

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product | Ref. |

| o-Acetal-substituted Aniline | (3,4-Dimethoxyphenyl)acetylene | Cationic Gold(I) | Amino alkyne | 2-(3,4-Dimethoxyphenyl)-quinoline derivative |

Ruthenium-Catalyzed Addition Reactions to Terminal Alkynes

Ruthenium complexes are versatile catalysts capable of promoting a wide range of transformations involving alkynes. While palladium and gold catalysis often dominate alkyne chemistry, ruthenium offers unique reactivity patterns, particularly in addition and cycloaddition reactions. For terminal alkynes such as this compound, ruthenium catalysts can facilitate additions of various nucleophiles across the triple bond.

One significant area is the ruthenium-catalyzed deaminative coupling and annulation, which provides a pathway for the synthesis of substituted quinolines. For example, a Ru-H complex, (PCy₃)₂(CO)RuHCl, has been shown to be highly effective in a three-component reaction of anilines, aldehydes, and allylamines to generate 2,3-disubstituted quinolines. nsf.gov In this type of reaction, an alkyne can potentially replace the allylamine (B125299) component. The mechanism would likely involve the initial formation of a ruthenium-vinylidene or ruthenium-acetylide complex from this compound. This intermediate could then react with an imine, formed in situ from the aniline and aldehyde, leading to a series of insertion and cyclization steps to build the quinoline core.

Furthermore, ruthenium catalysts are known to promote the addition of carboxylic acids, water (hydration), and thiols to terminal alkynes. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is highly dependent on the specific ruthenium catalyst and the reaction conditions employed. The formation of a ruthenium-vinylidene intermediate is often a key step in these transformations, which then undergoes nucleophilic attack to yield the addition product. The electronic properties of the 2,3-dimethoxy substituents on the phenyl ring would influence the polarization of the alkyne and thus the regiochemical outcome of the nucleophilic addition.

Copper-Catalyzed Homocoupling Reactions of Aryl Alkynes

The copper-catalyzed homocoupling of terminal alkynes, commonly known as the Glaser coupling or the Eglinton-Glaser coupling, is a classical and straightforward method for the synthesis of symmetric 1,3-diynes. This reaction is highly relevant to this compound, as it provides a direct route to 1,4-bis(2,3-dimethoxyphenyl)buta-1,3-diyne.

The mechanism of the Glaser coupling typically involves a copper(I) acetylide intermediate, similar to that formed in the Sonogashira coupling and CuAAC reactions. The reaction is usually carried out in the presence of an oxidant, often oxygen (air), and a base.

Key Mechanistic Steps:

Formation of Copper(I) Acetylide: this compound reacts with a Cu(I) salt in the presence of a base to form the copper(I) acetylide.

Oxidation: The Cu(I) acetylide is then oxidized to a Cu(II) species. This is the key step where the oxidant plays its role.

Dimerization/Reductive Elimination: Two of these Cu(II) acetylide species then couple, followed by reductive elimination to form the C-C bond of the 1,3-diyne product and regenerate a Cu(I) species. Alternatively, a radical mechanism has also been proposed.

This reaction is often considered a significant side reaction in copper-cocatalyzed cross-coupling reactions like the Sonogashira coupling, where it leads to undesired byproducts. researchgate.net However, when desired, the reaction conditions can be optimized to favor the homocoupling product. This typically involves using a copper salt (e.g., CuCl or Cu(OAc)₂) as the primary catalyst, a base (such as pyridine (B92270) or an amine), and bubbling air or oxygen through the reaction mixture. The choice of solvent and temperature can also be tailored to maximize the yield of the symmetrical diyne.

Rearrangement Reactions and Sigmatropic Shifts in this compound Derivatives (e.g.,lumenlearning.comnih.gov-Wittig Rearrangement)

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. nih.gov A notable example is the lumenlearning.comnih.gov-Wittig rearrangement, a powerful tool for carbon-carbon bond formation with a high degree of stereocontrol. lumenlearning.comyoutube.com This rearrangement typically involves the conversion of an allylic ether to a homoallylic alcohol under the influence of a strong base. wikipedia.orgorganic-chemistry.org

While direct examples involving this compound in the literature are scarce, the principles of the lumenlearning.comnih.gov-Wittig rearrangement can be extended to its propargyl ether derivatives. The reaction of a propargyl ether bearing a 2,3-dimethoxyphenyl group is expected to yield a corresponding allenic alcohol. nih.govnih.govacs.org

The mechanism commences with the deprotonation of the carbon adjacent to the ether oxygen by a strong base, such as n-butyllithium, at low temperatures (typically below -60 °C) to form a carbanion. wikipedia.org This is followed by a concerted, five-membered cyclic transition state, leading to the formation of the allenic alcohol upon workup. organic-chemistry.org The reaction is highly stereoselective, and its progression is influenced by the stability of the carbanion intermediate. lumenlearning.com

It is important to note that the lumenlearning.comwikipedia.org-Wittig rearrangement can be a competing process, particularly at higher temperatures. lumenlearning.com Therefore, maintaining low temperatures is crucial to favor the lumenlearning.comnih.gov-sigmatropic shift. wikipedia.org

Hypothetical lumenlearning.comnih.gov-Wittig Rearrangement of a this compound Derivative:

| Reactant | Base | Temperature (°C) | Predicted Product |

| 1-(2,3-dimethoxyphenyl)prop-2-yn-1-yl methyl ether | n-BuLi | < -60 | 1-(2,3-dimethoxyphenyl)buta-2,3-dien-1-ol |

This is a hypothetical reaction scheme based on established principles of the lumenlearning.comnih.gov-Wittig rearrangement.

Hydroboration and Hydroselenation Reaction Pathways for Alkenyl Derivatives

The addition of boron and selenium hydrides to alkenyl derivatives of this compound provides pathways to functionalized products with significant regiochemical and stereochemical control.

The hydroboration-oxidation of an alkenyl derivative, such as 1-ethenyl-2,3-dimethoxybenzene, is a two-step process that yields an alcohol. masterorganicchemistry.commasterorganicchemistry.com The first step involves the addition of a borane (B79455) reagent, like borane-tetrahydrofuran (B86392) complex (BH3-THF), across the double bond. youtube.comresearchgate.net This addition is concerted and proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the alkene, and the hydrogen atom adds to the more substituted carbon. libretexts.org The reaction is also a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.com

The intermediate organoborane is then oxidized in the second step, typically using hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. researchgate.net This oxidation step occurs with retention of stereochemistry. masterorganicchemistry.com Consequently, the hydroboration-oxidation of 1-ethenyl-2,3-dimethoxybenzene is predicted to yield 2-(2,3-dimethoxyphenyl)ethanol.

Predicted Outcome of Hydroboration-Oxidation:

| Alkene Substrate | Reagents | Predicted Major Product | Regioselectivity | Stereochemistry |

| 1-ethenyl-2,3-dimethoxybenzene | 1. BH3-THF 2. H2O2, NaOH | 2-(2,3-dimethoxyphenyl)ethanol | anti-Markovnikov | syn-addition |

This prediction is based on the well-established mechanism of hydroboration-oxidation.

Hydroselenation involves the addition of a selenium-hydrogen bond across a double bond. While direct hydroselenation with H2Se is possible, more commonly, organoselenium reagents like phenylselenyl bromide (PhSeBr) are used in electrophilic additions. wiley-vch.de The reaction of an alkenyl derivative of this compound with PhSeBr is expected to proceed via an electrophilic addition mechanism.

The electrophilic selenium atom of PhSeBr would be attacked by the π-electrons of the double bond, leading to the formation of a cyclic seleniranium ion intermediate. The bromide ion would then act as a nucleophile, attacking one of the carbon atoms of the bridged ion to open the ring. This nucleophilic attack typically occurs in an anti-fashion, leading to the trans-addition product. The regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors, with the nucleophile generally attacking the more substituted carbon in a Markovnikov-like fashion.

Alternatively, under radical conditions, for instance, initiated by light, the hydroselenation can proceed via a radical mechanism, which often results in anti-Markovnikov addition. nih.gov

Predicted Electrophilic Hydroselenation with PhSeBr:

| Alkene Substrate | Reagent | Predicted Major Product | Regioselectivity | Stereochemistry |

| 1-ethenyl-2,3-dimethoxybenzene | PhSeBr | 1-(1-bromo-2-(phenylselanyl)ethyl)-2,3-dimethoxybenzene | Markovnikov | anti-addition |

This prediction is based on the established mechanism of electrophilic addition of organoselenium reagents to alkenes.

Theoretical and Computational Investigations on 2,3 Dimethoxyphenylacetylene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and various properties that dictate the reactivity of a compound.

Density Functional Theory (DFT) Studies for Molecular and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular and electronic properties with a good balance of accuracy and computational cost. For substituted phenylacetylenes, DFT studies, often employing functionals like B3LYP, are used to determine optimized geometries, electronic properties, and reactivity descriptors.

Key molecular properties that can be determined for 2,3-Dimethoxyphenylacetylene using DFT include:

Optimized Molecular Geometry: Calculations can provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Electronic Properties: Important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Based on the electronic structure, various reactivity indices can be computed. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which help in predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding intermolecular interactions.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.9 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.9 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Ab Initio Methods for Reaction Energetics and Intermediates

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results for reaction energetics and the properties of transient species like reaction intermediates. For reactions involving substituted acetylenes, ab initio calculations are crucial for understanding the thermodynamics and kinetics of chemical transformations.

For a reaction involving this compound, ab initio methods can be used to:

Calculate Reaction Energies: Determine the change in energy (enthalpy and Gibbs free energy) for a given reaction, indicating whether it is thermodynamically favorable.

Characterize Reaction Intermediates: Optimize the geometries and calculate the energies of any transient species that are formed during the course of a reaction. This helps in elucidating the step-by-step mechanism of the reaction.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires the identification of the reaction pathway, which connects the reactants to the products via one or more transition states. Computational methods are indispensable for this purpose.

Reaction pathway analysis for this compound would involve:

Locating Transition States: A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can search for and optimize the geometry of transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it indeed connects the desired reactants and products. The IRC traces the minimum energy path from the transition state down to the corresponding energy minima of the reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy, which is a key parameter in determining the rate of a reaction.

For instance, in a hypothetical addition reaction to the acetylene (B1199291) moiety of this compound, computational modeling could identify the transition state structure and calculate the energy barrier for the reaction, providing insights into its feasibility and kinetics.

Molecular Dynamics and Conformational Analysis of Derivatives

While quantum chemical calculations are typically performed on static molecules (at 0 Kelvin), molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures. This is particularly useful for understanding the conformational flexibility of molecules and their derivatives.

For derivatives of this compound, MD simulations can provide valuable information on:

Conformational Preferences: By simulating the motion of the molecule over time, MD can identify the most stable conformations and the energy barriers between them. This is especially important for molecules with rotatable bonds, such as the methoxy (B1213986) groups in this compound.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and dynamics of the solute molecule.

Intermolecular Interactions: In simulations of multiple molecules, MD can be used to study how molecules of this compound or its derivatives interact with each other, which is important for understanding the properties of the bulk material.

A conformational analysis of this compound would focus on the rotation of the two methoxy groups. While the phenylacetylene (B144264) core is rigid, the orientation of the methoxy groups can vary, leading to different conformers. MD simulations could reveal the preferred orientations and the dynamics of their interconversion. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

For this compound, the following spectroscopic parameters can be predicted:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be compared with an experimental spectrum to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for the interpretation of experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the observed absorptions.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G*) |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | DFT/GIAO |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | DFT/GIAO |

| UV-Vis Spectroscopy | Absorption Wavelength (nm) | TD-DFT |

Advanced Applications of 2,3 Dimethoxyphenylacetylene in Materials Science and Complex Organic Molecule Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

2,3-Dimethoxyphenylacetylene serves as a highly valuable and versatile building block in the field of organic chemistry. Its unique electronic and structural properties, stemming from the electron-donating methoxy (B1213986) groups and the reactive carbon-carbon triple bond, make it an ideal precursor for the construction of a wide array of complex molecular frameworks. This includes its application in the synthesis of medicinally relevant heterocyclic systems, intricate supramolecular structures, and large, electronically active polycyclic aromatic hydrocarbons.

Precursor to Nitrogenous Heterocyclic Compounds (e.g., Quinolines, Triazoles, Cinnolines)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netrasayanjournal.co.in this compound provides a strategic starting point for the synthesis of several important classes of these compounds.

Quinolines: The quinoline (B57606) scaffold is a key feature in many biologically active molecules. nih.gov Various synthetic strategies allow for the construction of 2,3-disubstituted quinolines. nih.govresearchgate.net One prominent approach involves the ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and amines, which efficiently assembles the quinoline core. nsf.gov The versatility of such multi-component reactions allows for the potential incorporation of alkyne-containing fragments derived from precursors like this compound to generate complex quinoline derivatives.

Triazoles: The 1,2,3-triazole ring is a staple in medicinal chemistry and materials science, often synthesized via the Huisgen 1,3-dipolar cycloaddition of an alkyne and an azide (B81097). nih.govrgmcet.edu.in The copper-catalyzed version of this reaction (CuAAC) is particularly efficient for producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com this compound can readily participate as the alkyne component in these cycloaddition reactions, reacting with various organic azides to yield highly functionalized 1-(2,3-dimethoxyphenyl)-1,2,3-triazoles. This method is noted for its high functional group tolerance and excellent yields. beilstein-journals.org

Cinnolines: Cinnoline (B1195905), or 1,2-benzodiazine, and its derivatives exhibit a broad spectrum of pharmacological activities. nih.gov A classic route to this heterocyclic system is the Richter cinnoline synthesis, which involves the cyclization of an ortho-alkynyl-substituted diazonium salt. wikipedia.org This pathway highlights a potential route where a derivative of this compound could be transformed into a key intermediate for cinnoline ring formation. Other synthetic approaches for cinnolines include the cyclization of arylhydrazones. ijper.orgresearchgate.net

Table 1: Synthesis of Nitrogenous Heterocycles

| Heterocycle | General Synthetic Method | Role of Alkyne Precursor | Key Features |

|---|---|---|---|

| Quinolines | Multi-component deaminative coupling | Serves as a potential source for substituted fragments. | Allows for rapid assembly of complex quinoline cores. nsf.gov |

| 1,2,3-Triazoles | Huisgen 1,3-dipolar cycloaddition (CuAAC) | Acts as the alkyne component reacting with an azide. | High efficiency, regioselectivity, and broad substrate scope. organic-chemistry.orgbeilstein-journals.org |

| Cinnolines | Richter Synthesis | Forms the basis of the heterocyclic ring via cyclization of a diazonium salt derivative. | Classic method for forming the cinnoline nucleus from an alkyne. wikipedia.org |

Synthesis of Supramolecular Architectures (e.g., Helicates)

Supramolecular chemistry involves the assembly of complex, non-covalently linked architectures from smaller molecular components. Helicates are aesthetically pleasing and functionally significant structures formed by the wrapping of ligand strands around metal ions. The synthesis of the organic ligands is crucial, and they often incorporate catechol or related aromatic units. beilstein-journals.org While not a direct precursor, the 2,3-dimethoxybenzene moiety of this compound is structurally analogous to the catechol units frequently used in these ligands. Synthetic modification of the alkyne group into other functionalities, such as carboxylic acids or esters, could produce ligands capable of coordinating with metal ions to form intricate, helically chiral supramolecular assemblies.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Anthracene (B1667546) Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are of great interest for their applications in optoelectronic materials due to their extended π-conjugated systems. chemistryviews.org Anthracene derivatives, in particular, are valued for their unique photophysical properties. nih.govmdpi.com

This compound is a valuable precursor for building larger aromatic systems. One powerful method is the cobalt-catalyzed [2+2+2] cyclotrimerization reaction, which can assemble the anthracene core from alkyne building blocks. nih.govresearchgate.net This approach allows for the synthesis of specifically substituted anthracenes that are otherwise difficult to prepare. chemrxiv.org Additionally, high-temperature reaction pathways, such as the Phenyl-Addition/Dehydrocyclization (PAC) mechanism, contribute to the growth of complex PAHs from smaller radical and aromatic species, representing another route where phenylacetylene (B144264) derivatives are incorporated into larger structures. nih.govnih.govresearchgate.net

Integration into Natural Product Synthesis Methodologies

The total synthesis of complex natural products often relies on a toolbox of robust and reliable reactions to construct key structural motifs. nih.gov Versatile building blocks that can be elaborated into various functional groups and ring systems are highly sought after. ub.eduresearchgate.net The alkyne functionality of this compound allows for its integration into numerous synthetic strategies. It can undergo reactions such as hydration to form ketones, reduction to alkenes or alkanes, and various coupling and cyclization reactions. This flexibility makes it a valuable starting material in retrosynthetic analysis, where a complex target molecule is broken down into simpler, accessible precursors. mdpi.com

Contributions to Materials Science Research

The unique molecular structures that can be synthesized from this compound have significant implications for materials science, particularly in the development of organic electronics.

Development of Contorted Aromatic Systems for Advanced Material Applications

When PAHs are synthesized in a way that forces the aromatic plane to distort or twist, they are termed "contorted aromatic systems." nih.govwikipedia.org These non-planar molecules exhibit significantly different and often enhanced material properties compared to their planar counterparts. nih.gov The strain incorporated into the molecule disrupts typical crystal packing and alters the electronic properties. acs.org

The synthesis of contorted systems, which can be achieved through the strategic annulation of aromatic rings derived from precursors like this compound, leads to materials with distinct advantages:

Enhanced Solubility: The non-planar shape prevents tight packing, often leading to better solubility in organic solvents, which is crucial for solution-based processing of electronic devices.

Unique Electronic Properties: Contortion modifies the π-orbital overlap, affecting the HOMO-LUMO gap and leading to changes in optical absorption and emission characteristics. nih.gov

Improved Device Performance: These contorted molecules have been successfully used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and photodetectors. nih.govnih.gov In some cases, devices based on contorted aromatics have shown record efficiencies, demonstrating their potential to advance the field of organic electronics. acs.orgresearchgate.net

Table 2: Properties of Contorted vs. Planar Aromatic Systems

| Property | Planar Aromatic Systems | Contorted Aromatic Systems | Advantage in Materials Science |

|---|---|---|---|

| Structure | Flat, two-dimensional | Non-planar, twisted, three-dimensional wikipedia.org | Enables unique self-assembly and processing. |

| Solubility | Generally low | Often enhanced | Facilitates solution-based fabrication of devices. nih.gov |

| Electronic Properties | Predictable based on conjugation | Tunable via degree of contortion | Allows for fine-tuning of optical and conductive properties. nih.gov |

| Applications | Organic conductors, LEDs | OFETs, OPVs, photodetectors, sensors nih.govresearchgate.net | Leads to higher efficiency and novel device architectures. |

Applications in Advanced Composite Materials and Organic Electronics

This compound serves as a crucial monomer for the synthesis of substituted poly(phenylacetylene)s (PPAs), a class of conjugated polymers with significant potential in materials science. unizar.es Conjugated polymers, in general, are a focus of intense research due to their utility as conductive materials for optoelectronics and energy applications. unizar.es PPAs are particularly noted for their stability in air, high solubility in common organic solvents, excellent processability, and valuable semiconducting properties, which makes them suitable for a range of functional applications in electronics and photoelectronics. unizar.es

The incorporation of substituents like the dimethoxy groups found in this compound onto the phenyl ring of the polymer backbone is a key strategy for tuning the material's final properties. unizar.esmdpi.com The electronic nature of these substituents strongly influences the catalytic activity during polymerization and the electronic properties of the resulting polymer. unizar.es For instance, polymers with electron-donating methoxy groups can exhibit unique electronic characteristics desirable for organic electronic devices. The acetylene (B1199291) linkage in the polymer backbone contributes to a rigid, planar structure, which can facilitate charge transport, a critical factor for semiconductor performance. mdpi.com

In the realm of advanced composites, these polymers can be integrated into a matrix to create materials with tailored properties. wjarr.comwevolver.com Advanced composite materials are engineered by combining two or more constituent materials, often a reinforcement phase within a matrix, to achieve a synergistic combination of properties not attainable by any single component. wevolver.com Poly(phenylacetylene)s can be used to form composites, enhancing the electrical or thermal performance of the final material. unizar.es The processability of substituted PPAs allows them to be incorporated into various matrices, including other polymers, to develop lightweight materials with specific functionalities for sectors like aerospace and automotive. wevolver.commdpi.com

The electrical conductivity of related conjugated polymers can be significantly enhanced through doping. For example, doped poly-p-diethynylbenzene, a related polymer, has shown an increase in conductivity by up to 11 orders of magnitude, reaching 10³ S·cm⁻¹. nih.gov This highlights the potential of acetylene-based polymers in organic electronics. Research into various substituted conjugated polymers demonstrates a clear correlation between chemical structure and functional properties, as detailed in the table below.

| Polymer Type | Key Structural Feature | Observed Properties & Applications | Reference |

|---|---|---|---|

| Substituted Poly(phenylacetylene)s (PPAs) | Functional groups on the phenyl ring | Air stability, high solubility, processability, semiconducting properties for electronics and composites. | unizar.es |

| Poly(terthiophene) with Dimethoxy Substituents | Dimethoxy groups on a terthiophene backbone | Studied for electrochemical activity and conductivity in solid-state polymerizations. | mdpi.com |

| Poly(phenylenevinylene) with Methoxy Groups | Electron-donating methoxy groups on the main chain | Used to tune electronic properties; exhibits electrical conductivity upon doping. | |

| Ethynylene-Thiophene Based Polymers | Acetylene linkers in the polymer backbone | Promotes planar structures, leading to low band gaps suitable for polymer solar cells. | mdpi.com |

Incorporation into Nanomaterials and Nanotechnology through Surface Modification or Integration

The utility of this compound extends into the nanoscale, primarily through the unique properties of its corresponding polymer and the reactivity of the acetylene group. unizar.esresearchgate.net Supramolecular assemblies derived from poly(phenylacetylene)s have been successfully prepared, yielding structures such as nanoparticles and nanotubes, demonstrating direct integration into nanomaterials. unizar.es

A more widespread application in nanotechnology involves the use of the acetylene functional group for the surface modification of other nanomaterials. researchgate.netresearchgate.net The modification of nanoparticle surfaces is a critical step in fabricating advanced polymer nanocomposites, where fillers are dispersed into a polymer matrix to enhance properties. nih.govejcmpr.com The goal of such modification is to improve the compatibility and dispersion of the nanofiller within the polymer matrix, which is essential for achieving desired performance enhancements. researchgate.net

A relevant technique is the plasma polymerization of acetylene gas to deposit a thin, uniform hydrocarbon layer onto the surface of nanoparticles, such as fumed silica (B1680970). researchgate.net This process functionalizes the nanoparticle surface, changing its surface chemistry from hydrophilic to hydrophobic, thereby increasing its compatibility with a nonpolar polymer matrix like polypropylene (B1209903). researchgate.net This improved dispersion directly impacts the bulk properties of the resulting nanocomposite material. For instance, modifying silica nanoparticles with an acetylene plasma treatment can alter the charge trapping properties of a polypropylene blend, which is beneficial for developing advanced dielectric materials for high-voltage applications. researchgate.net

While this compound itself may not be used directly in this specific plasma process, the reactivity of its acetylene bond is representative of the chemistry employed for such surface modifications. The principle involves leveraging the carbon-carbon triple bond to create a robust, covalently bonded coating on a nanomaterial, effectively integrating it into a larger system to create a high-performance nanocomposite. researchgate.netnih.gov

| Nanomaterial | Surface Modification Method | Purpose of Modification | Resulting Application | Reference |

|---|---|---|---|---|

| Fumed Silica | Plasma polymerization of acetylene | Deposit a hydrocarbon layer to increase compatibility with a polypropylene/poly(ethylene-co-octene) matrix. | Improved filler dispersion for advanced dielectric nanocomposites. | researchgate.net |

| TiO₂ and BaTiO₃ Nanoparticles | Functionalization with APTES (aminosilane) | Improve dispersibility within a polyvinylidene fluoride (B91410) (PVDF) polymer matrix. | Enhanced dielectric permittivity for high-k polymer nanocomposites. | nih.gov |

| General Nanomaterials (NMs) | Various chemical modifiers | Alter surface chemistry to control interaction with the surrounding matrix or environment. | Development of a wide range of advanced materials with tailored properties. | researchgate.net |

Future Research Directions and Emerging Research Avenues for 2,3 Dimethoxyphenylacetylene

Exploration of Sustainable and Green Synthesis Routes for Dimethoxyphenylacetylenes

The chemical industry's growing emphasis on environmental responsibility has spurred research into sustainable and green synthesis routes for various compounds, including dimethoxyphenylacetylenes. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive processes, leading to significant environmental impact. Future research in this area is directed towards the development of eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Another key area of exploration is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and has the potential to be adapted for the efficient synthesis of dimethoxyphenylacetylenes. researchgate.net The benefits include higher product yields, easier purification, and the possibility of conducting reactions under solvent-free conditions, further enhancing the green credentials of the synthetic process. mdpi.com

Biocatalysis represents a frontier in green chemistry, utilizing enzymes or whole microorganisms to catalyze chemical reactions with high selectivity and under mild conditions. semanticscholar.org While the direct biocatalytic synthesis of 2,3-dimethoxyphenylacetylene is still an emerging field, research into arylacetonitrilases for the synthesis of aryl acids from arylacetonitriles showcases the potential of enzymes in transforming related aromatic compounds. scielo.org.mx Future work could focus on discovering or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of dimethoxyphenylacetylenes, offering a highly sustainable and atom-economical route.

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of derivatives, will continue to guide the development of new synthetic strategies for dimethoxyphenylacetylenes. jmcs.org.mx By integrating these green approaches, the chemical industry can move towards more sustainable and environmentally benign manufacturing processes for this important class of compounds.

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of this compound into more complex molecules and materials heavily relies on efficient catalytic systems. Future research is focused on developing novel catalysts that offer higher activity, selectivity, and stability, particularly for cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions, which are pivotal for forming new carbon-carbon bonds.

A significant trend in this area is the development of heterogeneous catalysts . Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and recycled. This not only reduces catalyst waste but also minimizes product contamination. nih.gov Researchers are exploring various solid supports, such as silica (B1680970), biopolymers like wool, and nanoparticles, to immobilize palladium catalysts, which are commonly used in Sonogashira reactions. diva-portal.org For instance, palladium nanoparticles supported on graphene have shown excellent catalytic activity in Suzuki-Miyaura couplings.

The development of N-Heterocyclic Carbene (NHC)-ligated metal complexes is another active area of research. NHC ligands have been shown to form highly stable and active catalysts with metals like palladium and copper. scielo.org.mxjmcs.org.mx These catalysts can operate at very low loadings, are often air-stable, and can facilitate challenging cross-coupling reactions, including those involving less reactive aryl chlorides. semanticscholar.orgscielo.org.mx Collaborative catalytic systems, where both copper and palladium complexes bear NHC ligands, have been shown to be highly effective for Sonogashira couplings of aryl bromides, even in non-anhydrous solvents and in the presence of air. scielo.org.mx

Furthermore, the move towards copper-free Sonogashira reactions is a key objective to circumvent the formation of undesirable homocoupled alkyne side products (Glaser coupling). diva-portal.org The design of palladium-based catalysts that can efficiently promote the cross-coupling without the need for a copper co-catalyst is a major focus. This simplifies the reaction setup and purification processes.

The exploration of monoligated palladium(0) species as the active catalytic species in cross-coupling reactions is providing new mechanistic insights and guiding the design of more efficient precatalysts. Understanding the fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—at a molecular level is crucial for the rational design of next-generation catalysts with superior performance for the transformation of substrates like this compound.

| Catalytic System Type | Key Features | Potential Advantages for Dimethoxyphenylacetylene Transformations |

| Heterogeneous Catalysts | Catalyst is on a solid support (e.g., silica, nanoparticles). | Easy separation and recyclability, reduced product contamination. |

| NHC-Ligated Catalysts | Utilizes N-Heterocyclic Carbene ligands with metals like Pd and Cu. | High stability and activity, low catalyst loadings, air and moisture tolerance. |

| Copper-Free Systems | Palladium catalysts that do not require a copper co-catalyst. | Avoidance of alkyne homocoupling side products, simplified reaction conditions. |

| Monoligated Pd(0) Precatalysts | Designed to readily form the highly active L1Pd(0) species. | Enhanced reaction efficiency and turnover numbers. |

Integration into Advanced Functional Materials with Tunable Properties for Specific Applications

The unique electronic and structural characteristics of the this compound unit make it a valuable building block for the creation of advanced functional materials. Future research will focus on integrating this moiety into polymers and other molecular architectures to develop materials with tunable properties for a range of specific applications, particularly in the fields of optoelectronics and materials science.

The polymerization of acetylene (B1199291) derivatives leads to the formation of conjugated polymers , which are of great interest for their potential use in electronic and photonic devices. diva-portal.org Polyacetylenes containing functional side groups, such as the dimethoxyphenyl group, can exhibit interesting optical and electronic properties. The conjugated backbone of these polymers allows for the delocalization of π-electrons, which is essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The specific substituents on the phenyl ring, in this case, the two methoxy (B1213986) groups, can influence the polymer's solubility, processability, and its electronic energy levels, thereby allowing for the tuning of its optoelectronic properties.

Research into all-polymer optoelectronic devices highlights the potential for using conjugated polymers to create flexible and large-area electronics. semanticscholar.org The ability to tailor the refractive index and conductivity of polymer composites opens up possibilities for fabricating complex photonic structures like distributed Bragg reflectors and waveguides. semanticscholar.org The incorporation of this compound into such polymer systems could lead to materials with specific light-absorbing and emitting properties.

The thermal properties of materials derived from functionalized acetylenes are also a key area of investigation. For instance, acetylene-functional benzoxazine (B1645224) monomers can be polymerized to produce polybenzoxazines with high char yields and exceptional thermal stability. scielo.org.mx The polymerization of the acetylene group, in addition to the primary polymerization of the matrix, contributes to a highly crosslinked and thermally robust material. This suggests that incorporating this compound into high-performance polymers could enhance their thermal resistance.

Furthermore, the synthesis of block copolymers containing silylene and diethynylbenzene units has been shown to produce materials with partial crystallinity and excellent thermal stability, with degradation temperatures exceeding 560 °C. The introduction of different functional groups can be used to tune the crystallinity and, consequently, the mechanical and thermal properties of the resulting polymers.

| Material Type | Potential Application | Tunable Properties Influenced by this compound |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Electronic energy levels, solubility, processability, light absorption/emission spectra. |

| Polymer Composites | Photonic Structures (e.g., waveguides, reflectors) | Refractive index, electrical conductivity. |

| High-Performance Thermosets | Aerospace, microelectronics | Thermal stability, char yield, mechanical strength. |

| Block Copolymers | Advanced materials with tailored morphology | Crystallinity, thermal degradation temperature, mechanical properties. |

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity or Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design and prediction of the properties of new molecules and materials. In the context of this compound, future research will increasingly leverage computational methods to design novel derivatives with enhanced reactivity for chemical synthesis or improved properties for materials science applications.

Designing Functional Materials: Computational studies are also crucial for predicting the material properties of polymers derived from this compound. For instance, DFT can be used to study the electronic structure of poly(this compound), providing information about its band gap, conductivity, and charge transport properties. diva-portal.org This is vital for designing materials for electronic and optoelectronic applications. By modeling the effects of different substituents on the polymer chain, scientists can computationally design materials with optimized electronic and optical properties before embarking on time-consuming and expensive laboratory synthesis.

Molecular Docking and Dynamics: For applications in medicinal chemistry or biochemistry, molecular docking and dynamics simulations can be used to design this compound derivatives that can bind to specific biological targets. researchgate.netjmcs.org.mx These computational techniques allow researchers to visualize and quantify the interactions between a potential drug molecule and a protein, helping to design compounds with high binding affinity and selectivity.

In Silico Drug Design: The principles of in silico drug design can be applied to create novel therapeutic agents based on the this compound scaffold. By understanding the structure-activity relationships through computational analysis, it is possible to design derivatives with improved pharmacokinetic properties and biological activity.

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new this compound derivatives with tailored functionalities for a wide range of applications.

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Predicting chemical reactivity of derivatives. | Bond Dissociation Energy, Ionization Potential, Electron Affinity, Fukui Functions. |

| DFT on Polymers | Predicting electronic and material properties of polymers. | Band gap, conductivity, charge transport properties, mechanical properties. |

| Molecular Docking | Designing derivatives for biological targets. | Binding affinity, binding mode, protein-ligand interactions. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Conformational stability, interaction energies over time. |

Q & A

Basic: What are the reliable synthetic routes for 2,3-Dimethoxyphenylacetylene in laboratory settings?

Answer:

A common method for synthesizing arylacetylenes like this compound involves Sonogashira coupling between a halogenated aromatic precursor (e.g., 2,3-dimethoxyiodobenzene) and trimethylsilylacetylene (TMSA), followed by deprotection. Alternative approaches include elimination reactions from vicinal dihalides or direct alkynylation of aryl Grignard reagents. For example, in analogous syntheses (e.g., 3,4-Dimethoxyphenylacetylene), oxalyl chloride and DMF are used to activate carboxylic acid intermediates, followed by coupling reactions under anhydrous conditions . Reaction optimization should focus on catalyst systems (e.g., Pd/Cu), solvent polarity, and temperature control to minimize side products.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- 1H and 13C NMR : To confirm methoxy group positions (δ ~3.8–4.0 ppm for OCH3) and acetylene proton absence (terminal acetylenes show C≡CH signals at ~2.5–3.5 ppm).

- IR Spectroscopy : To identify C≡C stretching vibrations (~2100–2260 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 177.0651 for C10H10O2).

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous dimethoxy-substituted compounds .